molecular formula C23H21NO4S B2928735 p-(alpha-Phenacylbenzylsulfonyl)acetanilide CAS No. 42604-88-6

p-(alpha-Phenacylbenzylsulfonyl)acetanilide

Cat. No.: B2928735
CAS No.: 42604-88-6
M. Wt: 407.48
InChI Key: ALLGKYGRYVOJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-(α-Phenacylbenzylsulfonyl)acetanilide is a synthetic aromatic sulfonamide derivative characterized by a benzylsulfonyl group substituted at the para position of an acetanilide core, further modified with a phenacyl moiety. These derivatives are typically synthesized via Friedel-Crafts acylation or sulfonation reactions, emphasizing the compound’s role in organic synthesis and drug development .

Properties

IUPAC Name

N-[4-(3-oxo-1,3-diphenylpropyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-17(25)24-20-12-14-21(15-13-20)29(27,28)23(19-10-6-3-7-11-19)16-22(26)18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGKYGRYVOJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(alpha-Phenacylbenzylsulfonyl)acetanilide typically involves multiple steps. One common method starts with the sulfonation of acetanilide using chlorosulfonic acid to produce p-acetamidobenzenesulfonic acid. This intermediate is then subjected to chlorination to form p-acetamidobenzenesulfonyl chloride . The final step involves the reaction of this intermediate with phenacyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and high yield. The process typically includes the sulfonation and chlorination steps followed by the final coupling reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

p-(alpha-Phenacylbenzylsulfonyl)acetanilide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Typical reagents include halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

p-(alpha-Phenacylbenzylsulfonyl)acetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-(alpha-Phenacylbenzylsulfonyl)acetanilide involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzylsulfonyl group can interact with cellular membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:
Compound Name Core Structure Substituents Key Applications/Properties
Acetanilide Aniline + acetyl group No para substituents (base structure) Former analgesic, stabilizer in cosmetics
Paracetamol Acetanilide + para hydroxyl group –OH at para position Analgesic/antipyretic, lower toxicity
4-Acetamidobenzenesulfonyl chloride Acetanilide + sulfonyl chloride –SO₂Cl at para position Intermediate in sulfonamide drug synthesis
p-(α-Chloroacetyl)acetanilide Acetanilide + α-chloroacetyl group –COCH₂Cl at para position Precursor for phenacyl derivatives
p-(α-Phenacylbenzylsulfonyl)acetanilide Acetanilide + benzylsulfonyl + phenacyl –SO₂–CH₂–C₆H₅ and –CO–C₆H₅ at para position Hypothesized antimicrobial/antifungal activity (inferred from sulfonamide analogs)

Functional Insights :

  • The benzylsulfonyl group enhances electrophilicity and stability, facilitating nucleophilic substitution reactions, a feature shared with 4-acetamidobenzenesulfonyl chloride .
  • Compared to acetanilide, the para-substituted sulfonamide and phenacyl groups likely reduce metabolic toxicity (e.g., methemoglobinemia risk in acetanilide) by altering metabolic pathways .

Physicochemical Properties

Property p-(α-Phenacylbenzylsulfonyl)acetanilide (Inferred) Acetanilide 4-Acetamidobenzenesulfonyl chloride
Melting Point ~200–220°C (estimated) 113–115°C 142–145°C
Solubility Low in water; soluble in DMSO, acetone 5.5 g/L (20°C) Reacts with water (hydrolysis to sulfonic acid)
Molecular Weight ~375–400 g/mol 135.17 g/mol 233.68 g/mol
Reactivity Electrophilic sulfonyl group; stable under anhydrous conditions Hydrolytically stable Highly reactive toward amines/alcohols

Notes:

  • The solubility of acetanilide derivatives decreases with bulky para substituents (e.g., sulfonyl groups), as seen in 4-acetamidobenzenesulfonyl chloride .
  • The phenacyl group may confer UV absorption properties, enabling analytical detection via HPLC-UV (similar to methods for acetanilide metabolites) .

Toxicity and Metabolism :

  • Acetanilide is metabolized to aniline (toxic) and N-acetyl-p-aminophenol (paracetamol), but its para-substituted derivatives show altered metabolic pathways. For example, sulfonamide groups in 4-acetamidobenzenesulfonyl chloride resist hydrolysis, reducing aniline formation .

Stability :

  • The sulfonyl group enhances thermal stability but renders the compound sensitive to hydrolysis in humid conditions .
  • Storage under anhydrous environments (e.g., desiccators) is critical to prevent decomposition .

Biological Activity

p-(alpha-Phenacylbenzylsulfonyl)acetanilide, also known by its chemical name and CAS number 42604-88-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an acetanilide structure, which is known for its diverse biological activities. The molecular formula is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 320.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Antioxidant Effects : The presence of phenolic groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.

Biological Activity Overview

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantReduces oxidative stress in cellular models

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study published in the Biochemical Journal demonstrated that substituted acetanilides, including this compound, exhibited significant fungicidal activity against various fungal strains. The study highlighted the compound's potential as a therapeutic agent in treating fungal infections .
  • Anti-inflammatory Properties :
    In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests its utility in managing conditions characterized by inflammation .
  • Oxidative Stress Mitigation :
    Recent research indicated that this compound effectively scavenges free radicals in cellular assays, demonstrating its potential as an antioxidant agent. The findings support further investigation into its role in preventing oxidative damage associated with various diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.